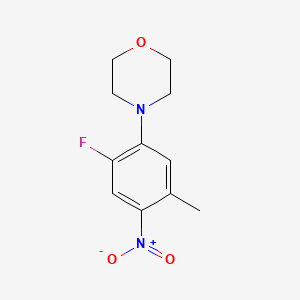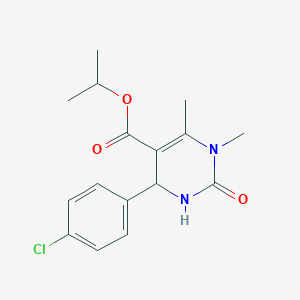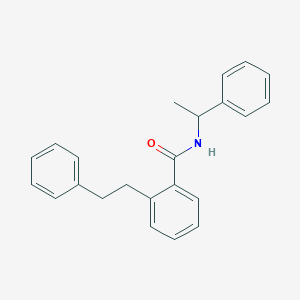![molecular formula C22H35ClN2O2 B5008355 N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5008355.png)
N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide, also known as Bupivacaine, is a long-acting local anesthetic that is widely used in clinical practice. It was first synthesized in the early 1960s and has since been extensively studied for its biochemical and physiological effects.
作用機序
N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide works by blocking the sodium channels in nerve cells, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where this compound is applied. This compound is a long-acting local anesthetic, which means that it can provide pain relief for several hours.
Biochemical and Physiological Effects:
This compound has both biochemical and physiological effects. It has been shown to affect the release of neurotransmitters such as acetylcholine and norepinephrine, which play a role in nerve conduction and muscle contraction. This compound has also been shown to affect the activity of enzymes such as acetylcholinesterase, which breaks down acetylcholine. In addition, this compound has been shown to affect the activity of ion channels such as the sodium channel, which plays a role in nerve conduction.
実験室実験の利点と制限
N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide has several advantages for lab experiments. It is a long-acting local anesthetic, which means that it can provide pain relief for several hours. This allows researchers to perform experiments without causing discomfort to the animals or humans involved. This compound is also relatively easy to administer and has a low toxicity profile.
However, there are also some limitations to using this compound in lab experiments. It can be difficult to control the dosage and duration of the anesthetic effect, which can affect the results of the experiment. In addition, this compound can have systemic effects, which can complicate the interpretation of the results.
将来の方向性
There are several future directions for research on N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide. One area of interest is the development of new formulations and delivery methods for this compound. This could include the development of sustained-release formulations that provide pain relief for longer periods of time.
Another area of interest is the investigation of the anti-tumor properties of this compound. Several studies have shown that this compound has anti-tumor effects, and further research is needed to determine the underlying mechanisms and potential clinical applications.
Finally, there is a need for further research on the potential systemic effects of this compound. This could include studies on the effects of this compound on cardiovascular function, respiratory function, and other physiological parameters.
合成法
N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide is synthesized from N-methyl-4-chlorobenzoyl chloride and 1-(2,2-dimethylpropyl)piperidin-4-ol. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through recrystallization to obtain this compound in its pure form.
科学的研究の応用
N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide is widely used in scientific research for its local anesthetic properties. It has been used in various studies to investigate its effects on nerve conduction, muscle contraction, and pain management. This compound has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor properties.
特性
IUPAC Name |
N-butyl-3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35ClN2O2/c1-6-7-12-24(5)21(26)17-8-9-20(19(23)15-17)27-18-10-13-25(14-11-18)16-22(2,3)4/h8-9,15,18H,6-7,10-14,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEAWQHLVAZDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-6-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5008279.png)
![potassium 3-{2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]hydrazino}-3-oxopropanoate](/img/structure/B5008298.png)
![5-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5008307.png)

![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5008326.png)
![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5008333.png)
![2-{5-[(5-iodo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5008337.png)


![1-(3-methoxyphenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5008352.png)


![5-(3-bromophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5008369.png)